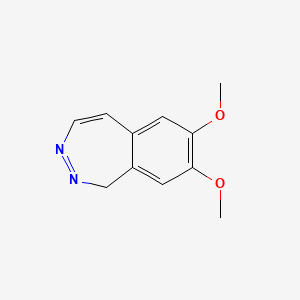
Azadirachtina
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azadirachtin is a bioactive compound found in the seeds of the neem tree (Azadirachta indica), native to the Indian subcontinent. This compound belongs to the limonoid group and is a highly oxidized tetranortriterpenoid. Azadirachtin is known for its potent insecticidal properties and has been used for centuries in traditional practices for its pest repellent and medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azadirachtin has a complex molecular structure, which includes secondary and tertiary hydroxyl groups, a tetrahydrofuran ether, and 16 stereogenic centers. The first total synthesis of azadirachtin was completed by the research group of Steven Ley at the University of Cambridge in 2007. This synthesis involved a relay approach, with the required, heavily functionalized decalin intermediate being made by total synthesis on a small scale and derived from the natural product itself for gram-scale operations .
Industrial Production Methods: Industrial production of azadirachtin typically involves extraction from neem seeds. The seeds are processed to obtain neem oil, which contains azadirachtin. The extraction process often involves the use of solvents such as ethanol at elevated temperatures (60-90°C) to yield an ethanol extract containing azadirachtin. This extract is then treated with nonionic emulsifiers and stabilizers to produce a concentrated form of azadirachtin .
Analyse Des Réactions Chimiques
Types of Reactions: Azadirachtin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as enol ether, acetal, hemiacetal, and epoxide .
Common Reagents and Conditions: Common reagents used in the reactions involving azadirachtin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of azadirachtin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of azadirachtin, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Azadirachtin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, azadirachtin is studied for its complex molecular structure and potential for synthetic applications. In biology, it is used as a biopesticide due to its potent insecticidal properties. In medicine, azadirachtin has been investigated for its anticancer, antimalarial, antibacterial, and anti-inflammatory properties. In industry, azadirachtin is used in the production of biopesticides and other agricultural products .
Mécanisme D'action
Azadirachtin exerts its effects primarily by interfering with the endocrine systems of insects. It affects the synthesis and release of ecdysone, a hormone that regulates molting and development in insects. Azadirachtin also interferes with the production of neuropeptides in the insect brain, leading to growth inhibition and developmental disorders. Additionally, azadirachtin acts as an antifeedant, reducing the appetite of insects and preventing them from feeding .
Comparaison Avec Des Composés Similaires
Azadirachtin is unique among similar compounds due to its complex molecular structure and broad-spectrum insecticidal activity. Similar compounds include other limonoids found in neem, such as nimbin and salannin. These compounds also exhibit insecticidal properties but are generally less potent than azadirachtin. Azadirachtin’s ability to act as an antifeedant, growth inhibitor, and repellent makes it a highly effective biopesticide .
Propriétés
Formule moléculaire |
C35H44O16 |
|---|---|
Poids moléculaire |
720.7 g/mol |
Nom IUPAC |
dimethyl (1R,2S,3S,5S,9S,10S,11S,13R,14R,15S,16S,18R,19S,22R,23S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-[(E)-2-methylbut-2-enoyl]oxy-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate |
InChI |
InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)31(26(39)43-6)13-46-21-22(31)29(18,4)25-32(23(21)37)14-47-34(25,27(40)44-7)51-30(5)17-11-20(35(30,32)42)50-28-33(17,41)9-10-45-28/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22?,23-,25-,28+,29+,30+,31+,32-,33+,34-,35+/m1/s1 |
Clé InChI |
TWGPOIQWWGNBKW-POEZYEDVSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@@H]4[C@]5([C@@H]3O)CO[C@]4(O[C@@]6([C@]5([C@@H]7C[C@H]6[C@]8(C=CO[C@H]8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C |
SMILES canonique |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4C5(C3O)COC4(OC6(C5(C7CC6C8(C=COC8O7)O)O)C)C(=O)OC)C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)





![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)



![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)

